4-[methyl(phenyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O5S/c1-24(14-5-3-2-4-6-14)30(26,27)15-9-7-13(8-10-15)17(25)21-19-23-22-18(28-19)16-11-12-20-29-16/h2-12H,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBWLIRLBYYIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-[methyl(phenyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a sulfamoyl group, an oxadiazole ring, and an oxazole moiety. Its molecular formula is with a molecular weight of approximately 398.43 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of this scaffold have shown effectiveness against various bacterial strains including Mycobacterium tuberculosis, Escherichia coli, and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. tuberculosis | 4–8 µM |
| Compound B | E. coli | 16 µM |
| Compound C | S. aureus | 0.125 µg/mL |
The proposed mechanism of action for compounds similar to This compound includes inhibition of critical enzymes involved in bacterial cell wall synthesis and fatty acid metabolism. Specifically, the inhibition of enoyl-acyl carrier protein (ACP) reductase has been noted as a significant pathway leading to bacterial cell lysis .
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives:
- Antitubercular Activity : A study by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives effectively inhibited Mycobacterium bovis BCG both in active and dormant states. The compounds were evaluated using molecular docking to confirm their binding affinity to key enzymes in mycolic acid biosynthesis .
- Broad Spectrum Antimicrobial Effects : Salama et al. (2020) synthesized a series of 2-amino-1,3,4-oxadiazole derivatives which exhibited potent activity against Gram-positive bacteria by inhibiting lipoteicholic acid synthesis . One compound showed significantly higher activity against Clostridium difficile compared to standard treatments.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives similar to 4-[methyl(phenyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide have shown promising results against various cancer cell lines. Notably, compounds with oxadiazole structures exhibited selective inhibition of carbonic anhydrases associated with cancer progression .
| Compound | Target Cell Line | IC50 Value (μM) |
|---|---|---|
| 16a | SK-MEL-2 | 0.65 |
| 17a | MCF-7 | 0.65 |
| 17b | MCF-7 | 2.41 |
This data indicates that the compound may possess significant cytotoxicity against melanoma and breast cancer cells.
Antimicrobial Properties
The compound's structure suggests potential antibacterial activity. Research has indicated that oxadiazole derivatives can exhibit effective antimicrobial properties against various pathogens. For example, several synthesized analogs demonstrated significant activity against resistant strains of bacteria like MRSA .
| Compound | Target Pathogen | EC50 Value (μg/mL) |
|---|---|---|
| 8c | Xac | 8.72 |
| 9a | Psa | 12.85 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Carbonic Anhydrase Inhibition
The ability of certain derivatives to inhibit carbonic anhydrases (CAs), particularly hCA IX and hCA XII, has been documented extensively. The selectivity and potency of these compounds make them candidates for therapeutic interventions in cancer treatment .
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A study synthesized various oxadiazole derivatives and evaluated their biological activity against cancer cell lines. Among these, compounds similar to our target demonstrated high selectivity and potency against specific cancer types .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of synthesized compounds against resistant bacterial strains. Results indicated that certain derivatives exhibited low EC50 values, highlighting their potential as effective antimicrobial agents .
Q & A
Basic: What are the standard synthetic routes for 4-[methyl(phenyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Oxadiazole Core Formation : Start with hydrazination of a substituted benzoic acid ester (e.g., methyl 4-chlorobenzoate) to form a hydrazide intermediate. React this with cyanogen bromide in methanol to generate the 1,3,4-oxadiazol-2-amine scaffold .
Sulfamoyl Group Introduction : Introduce the methyl(phenyl)sulfamoyl moiety via coupling reactions, such as using sulfonyl chlorides under basic conditions (e.g., NaH in dry THF) .
Oxazole Coupling : Attach the 1,2-oxazol-5-yl group through nucleophilic substitution or palladium-catalyzed cross-coupling, ensuring regioselectivity .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid side products.
Basic: How is this compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., sulfonamide S=O stretch ~1350–1150 cm⁻¹, oxadiazole C=N ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm regiochemistry of the oxadiazole and oxazole rings. For example, oxadiazole protons typically appear as singlets in ¹H NMR .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS to detect [M+H]⁺ ions) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., bond angles in the oxadiazole ring) .
Advanced: What strategies optimize reaction yields during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
- Flow Chemistry : Improve reproducibility and scalability using continuous-flow reactors, especially for exothermic steps like cyanogen bromide reactions .
- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclization of oxadiazole) by reducing reaction time from hours to minutes .
Data Analysis : Apply response surface modeling (e.g., ANOVA) to quantify parameter interactions and maximize yield .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Standardized Assays : Re-evaluate antimicrobial/antitumor activity using uniform protocols (e.g., CLSI guidelines for MIC determination) to minimize variability .
- Structural Analogs Comparison : Test derivatives (e.g., replacing the oxazole with thiazole) to isolate the pharmacophore’s contribution .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for factors like cell line heterogeneity or solvent effects in viability assays .
Advanced: What computational methods predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) using software like AutoDock Vina .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate binding hypotheses .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for steps involving volatile reagents (e.g., cyanogen bromide) .
- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the sulfamoyl group .
- Spill Management : Neutralize acidic/basic residues with appropriate buffers and dispose via certified chemical waste protocols .
Advanced: How can structural derivatives enhance bioactivity or reduce toxicity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the oxadiazole with 1,2,4-triazole to modulate electron density and improve metabolic stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- SAR Studies : Systematically modify substituents on the phenyl ring (e.g., electron-withdrawing groups like –CF₃) to optimize IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
